Home > Products > Screening Compounds P65141 > (Z)-1-(1,3-benzodioxol-5-yl)-3-(2-nitroanilino)prop-2-en-1-one
(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-nitroanilino)prop-2-en-1-one -

(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-nitroanilino)prop-2-en-1-one

Catalog Number: EVT-4039944
CAS Number:
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Claisen-Schmidt Condensation: This classic method involves the base-catalyzed condensation of an aromatic aldehyde and an acetophenone derivative. In this case, 1-(1,3-benzodioxol-5-yl)ethanone could be reacted with 2-nitrobenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide to afford the target chalcone [].

    Microwave-Assisted Synthesis: Recent advancements in synthetic chemistry have highlighted the use of microwave irradiation to accelerate chemical reactions. This technique could potentially be employed for a more efficient synthesis of the target compound, as demonstrated by the synthesis of similar 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][1,3]benzothiazoles [].

Molecular Structure Analysis

    Planarity: The conjugated system spanning the 1,3-diphenyl-2-propen-1-one core generally favors a planar conformation, although substituents can introduce some degree of twisting [, , , , , , ].

    Isomerism: The presence of the C=C double bond in the propenone moiety introduces the possibility of E/Z isomerism. The configuration around this double bond can significantly influence the compound's properties and biological activity [, ].

    Intra- and Intermolecular Interactions: The presence of oxygen atoms in the 1,3-benzodioxole moiety, the nitro group on the phenyl ring, and the carbonyl group within the core structure opens possibilities for both intramolecular (e.g., hydrogen bonding) and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). These interactions can influence the compound's crystal packing, solubility, and interactions with biological targets [, , , , , , , ].

Mechanism of Action

    Enzyme Inhibition: Chalcones are known to inhibit a variety of enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and tyrosine kinase [, , ]. The target compound might exhibit similar inhibitory activity, potentially targeting specific enzymes involved in inflammatory processes, cancer cell proliferation, or other disease pathways.

    Antioxidant Activity: The presence of the 1,3-benzodioxole ring, a common structural motif in antioxidants, suggests potential radical scavenging activity for this compound [].

    Interaction with Receptors: Chalcones have been reported to interact with various receptors, including estrogen receptors, glucocorticoid receptors, and serotonin receptors. The presence of the nitro and amino groups could further influence binding affinity and selectivity for specific receptors [].

Physical and Chemical Properties Analysis

    Appearance: Chalcones typically appear as yellow to orange crystalline solids, and the target compound is likely to exhibit a similar appearance [].

    Solubility: The presence of both polar (nitro, amino, carbonyl) and nonpolar (aromatic rings) groups suggests that the compound might exhibit moderate solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) but limited solubility in water [].

    Melting Point: Chalcones generally have melting points in the range of 50-200 °C, and the melting point of this compound is expected to fall within this range [].

Applications

    Medicinal Chemistry: This compound serves as a valuable starting point for the development of novel drug candidates. Its potential for enzyme inhibition, antioxidant activity, and receptor interaction makes it relevant for research in areas such as inflammation, cancer, and infectious diseases [, , , , , , ].

    Chemical Biology: The presence of reactive functional groups allows for the synthesis of probes and tools for studying biological processes. For instance, the compound could be modified to include fluorescent tags or affinity labels for visualizing and studying specific proteins or cellular pathways [, , , , ].

    Materials Science: The extended conjugation in the chalcone framework contributes to its interesting photophysical properties. These properties, along with the possibility of structural modifications, make this compound a potential building block for developing new materials with tailored optical or electronic properties [, , ].

Future Directions

    Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with variations in the substituents attached to the core chalcone structure will help elucidate the impact of these modifications on biological activity and identify potent and selective lead compounds [, , , ].

    In Vitro and In Vivo Biological Evaluation: Rigorous biological evaluation is crucial to assess the compound's potential for various applications. This would involve evaluating its activity against a panel of enzymes, its antioxidant capacity, and its interactions with relevant receptors in cellular and animal models [, , , , , , ].

    Computational Studies: Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and interactions of the compound with biological targets, aiding in the rational design of more potent and selective derivatives [, , , ].

(Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)- 6-hydroxyphenyl]-2-propen-1-one

  • Compound Description: This compound features a benzodioxole group and a propenone moiety, resembling the core structure of 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. This compound was synthesized as part of a study involving 1,3,5-trimethoxybenzene and 3-(l,3-benzodioxol-5-yl)-2-propynoyl chloride. []
  • Relevance: Both this compound and the target compound, 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, share the 1,3-benzodioxol-5-yl and propen-1-one structural features. []

(E)‐3‐(1,3‐Benzodioxol‐5‐yl)‐1‐phenyl‐2‐propen‐1‐one

  • Compound Description: This compound features a benzodioxole group, a phenyl ring, and a propenone moiety. The research highlights its structural analysis, including the dihedral angle between the benzene rings. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing primarily in the substituent on the nitrogen atom of the propenone moiety. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. It exhibits high selectivity for B1 over B2 receptors and demonstrates antagonistic effects against various BK-induced responses both in vitro and in vivo. []
  • Relevance: SSR240612 incorporates a 1,3-benzodioxol-5-yl group within its complex structure, linking it to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one through this shared moiety. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

  • Compound Description: MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90), making it a potential candidate for cancer treatment. It demonstrates favorable in vitro and in vivo profiles, inhibiting Hsp90 and exhibiting antitumor effects. []
  • Relevance: MPC-3100, containing a 1,3-benzodioxole moiety with a bromine substituent, exhibits a structural similarity to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one due to the shared benzodioxole group. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound features a 1,3-benzodioxol-5-yl group, a propenone moiety, and a trimethoxyphenyl group. Research highlights its supramolecular structure, particularly the involvement of the 6-amino-1,3-benzodioxol-5-yl moiety in pi-pi stacking. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one share the core structure of 1-(6-amino-1,3-benzodioxol-5-yl)prop-2-en-1-one. []
  • Compound Description: This compound features a 1,3-benzodioxol-5-yl group, a propenone moiety, and a dimethylaminophenyl group. Research emphasizes its supramolecular structure, highlighting the formation of a centrosymmetric hydrogen-bonded tetramer. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one share the core structure of 1-(6-amino-1,3-benzodioxol-5-yl)prop-2-en-1-one. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

  • Compound Description: ABBV/GLPG-2222 is a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed for treating cystic fibrosis. It enhances CFTR levels at the cell surface, addressing the underlying cause of the disease. []
  • Relevance: ABBV/GLPG-2222 contains a difluoro-1,3-benzodioxol-5-yl group, demonstrating a structural similarity to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one through the shared benzodioxole core. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one

  • Compound Description: This compound contains a 1,3-benzodioxol-5-yl group, a pyridyl ring, and a propenone moiety. The research highlights its unique crystallization pattern and the formation of distinct hydrogen-bonded supramolecular substructures. []
  • Relevance: This compound shares the 1-(6-amino-1,3-benzodioxol-5-yl)prop-2-en-1-one core structure with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. []
  • Compound Description: 1-BCP functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. Studies show that 1-BCP can enhance endurance capacity and facilitate recovery from fatigue in mice. It achieves this by increasing liver and muscle glycogen content, decreasing lactic acid and blood urea nitrogen levels, and improving the activity of endogenous cellular antioxidant enzymes. []
  • Relevance: 1-BCP, possessing a 1,3-benzodioxol-5-yl moiety, exhibits structural similarity to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one through this shared structural feature. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone

  • Compound Description: This compound features a 1,3-benzodioxol-5-yl group, a quinolinone ring system, and a propenone moiety. Its structural analysis, particularly the bond distances within the molecule, suggests electronic polarization in the aminoarylpropenone fragment and bond fixation in the quinolinone unit. []
  • Relevance: Both this compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one share the 1-(6-amino-1,3-benzodioxol-5-yl)prop-2-en-1-one core structure. []
  • Compound Description: This compound contains a 1,3-benzodioxol-5-yl group, a propenone moiety, and a methylphenyl group. The research focuses on its polarized molecular-electronic structure and its simple sheet-like arrangement in the crystal lattice, formed through N—H⋯O and C—H⋯π(arene) hydrogen bonds. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one belong to the same category: 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound features a 1,3-benzodioxol-5-yl group, a propenone moiety, and a methoxyphenyl group. It exhibits polymorphism, existing in two distinct crystal forms with different intermolecular interactions and packing arrangements. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one belong to the same category: 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound features a 1,3-benzodioxol-5-yl group, a propenone moiety, and a trifluoromethylphenyl group. It exhibits a polarized molecular-electronic structure and forms hydrogen-bonded chains in the crystal lattice, further connected by π–π stacking interactions. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one belong to the same category: 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones. []
  • Compound Description: This imidazole-based oximino ester is recognized as a potential antifungal agent. Studies showcase its (E)-configuration, thoroughly explored through spectroscopic tools, DFT simulations, Hirshfeld surface analysis, and molecular docking simulations, revealing its promising antifungal properties. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one share the 1-(1,3-benzodioxol-5-yl) structural feature. []
  • Compound Description: This compound features a benzodioxole group, a dimethylaminophenyl group, and a propenone moiety, all arranged almost planarly. The E conformation of the olefinic double bond is confirmed by its C=C—C—C torsion angle. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This compound features a benzodioxole group linked to a dihydrophenanthrene system with amino and dicarbonitrile substituents. The dioxole ring in this molecule exhibits an envelope conformation, a common structural feature in benzodioxole derivatives. []
  • Relevance: This compound, containing the 1,3-benzodioxol-5-yl group, shares a structural similarity with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. []
  • Compound Description: This compound features a benzodioxole group, a trimethoxyphenyl group, and a propenone moiety, with the molecule adopting an E conformation. The near planarity is indicated by the dihedral angle between the benzene and benzodioxalane rings. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

  • Compound Description: This compound features a benzodioxole group and an imidazole ring linked by a propanone moiety. This structure highlights the recurring presence of benzodioxole in various chemical contexts. []
  • Relevance: This compound shares the 1-(1,3-benzodioxol-5-yl) structural feature with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. []
  • Compound Description: This biologically active compound features a benzodioxole group, a phenyl ring, and a propenone moiety, with a trans configuration about the central C=C double bond. The two planar parts of the molecule exhibit a twist with respect to each other. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []
  • Compound Description: This chalcone derivative demonstrates noteworthy analgesic activity, showing potential as a non-steroidal anti-inflammatory drug (NSAID). Its structure features a highly substituted B-ring with a 2-amino-4,6-dichloropyrimidine group. []
  • Relevance: Both this compound and the target compound, 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, share the (benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one structural features, highlighting their classification as chalcones. []

(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one

  • Compound Description: This compound features a benzodioxole group, a bromothienyl group, and a propenone moiety. Its structural analysis reveals a near-planar enone fragment and a twist between the thiophene and benzene rings. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []
  • Compound Description: Identified as a herbicide, this compound contains a benzodioxole ring, a hydroxy-dimethoxyphenyl group, and a propenone moiety. The benzodioxole ring adopts a flattened envelope conformation, a structural feature commonly observed in these types of compounds. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []
  • Compound Description: This compound consists of a benzodioxole group, a bromophenyl group, and a propenone moiety, adopting an E configuration around the C=C double bond. The molecule exhibits a layered structure with a herring-bone arrangement within each layer. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []
  • Compound Description: This compound features a benzodioxole group connected to a phenylquinazolinone system. The research emphasizes the molecule's non-planar structure and the presence of C—H⋯O hydrogen bonds in its crystal packing. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl structural feature with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. []

(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative is formed through the reaction of a substituted acetophenone and 3,4-methlenedioxybenzaldehyde. The molecule exhibits an E conformation about the propenone unit, with the two benzene rings showing a twist relative to each other. []
  • Relevance: Both this compound and the target compound, 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, share the (1,3-Benzodioxol-5-yl)prop-2-en-1-one structural features, highlighting their classification as chalcones. []
  • Compound Description: This compound features a benzodioxole group, a bromophenyl group, and a propenone moiety. It exists in an E configuration with a typical s-cis conformation of the keto group. The crystal structure reveals intermolecular Br⋯O interactions and C—H⋯π interactions contributing to its packing. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []
  • Compound Description: This compound features a benzodioxole group linked to a benzofuranone system. The dioxole ring adopts a flattened envelope conformation, a common characteristic in such compounds. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl structural feature with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. []
  • Compound Description: This compound features a benzodioxole ring linked to a butenone moiety. The benzodioxole ring adopts a flattened envelope conformation. The crystal packing is characterized by chains formed through weak C—H–O hydrogen bonds. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the butenone moiety. []

(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one

  • Compound Description: This compound features a benzodioxole group, a piperazine ring substituted with two methoxyphenyl groups, and a propenone moiety. It exists in an E conformation and forms a network of C—H⋯O interactions in the crystal structure. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []

3-(1,3-Benzodioxol-5-yl)-2-bromo-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound features a benzodioxole group, a dichlorofluorophenyl group, and a propenone moiety. The dioxole ring adopts a twist conformation. Intermolecular interactions, including C—H⋯·O and π–π interactions, contribute to its crystal packing. []
  • Relevance: This compound is structurally analogous to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, differing in the substituent on the nitrogen atom of the propenone moiety. []
  • Compound Description: This compound, along with its salts, stereoisomers, and racemates, functions as a potent inhibitor of protease activity, particularly retrovirus proteases, including those resistant to many drugs. It holds potential for treating diseases associated with retrovirus infections in mammals. []
  • Relevance: This compound and 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one share the 1,3-benzodioxol-5-yl group. []
  • Compound Description: This compound acts as a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, demonstrating significant anticonvulsant activity in animal models of epilepsy. []
  • Relevance: Although it lacks the benzodioxole group, this compound is included as it belongs to the same broad class of AMPA receptor antagonists as 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, indicating potential pharmacological similarities. []

3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile

  • Compound Description: This compound shows potent anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests while inducing minimal motor disturbances. Its high protective index values in these tests suggest a favorable safety profile. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl structural feature with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, and both are classified as AMPA receptor antagonists. []

3-[(4-nitrobenzylidene)amino]-2(R,S)-(4-nitrophenyl)-5(S)-(propan-2-yl)imidazolidin-4-one

  • Compound Description: This compound, a 1:1 epimeric mixture, is synthesized through a multi-step reaction involving a 4-nitrobenzylidine derivative and features a chiral five-membered imidazolidin-4-one ring. []
  • Relevance: While this compound doesn't directly share structural motifs with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, it's relevant due to the presence of the nitrophenyl group, a common pharmacophore, suggesting potential similarities in their chemical properties or biological activities. []
  • Compound Description: This chalcone derivative crystallizes in the monoclinic crystal system and exhibits a specific arrangement in its crystal lattice, influenced by hydrogen bonding and crystal packing effects. []
  • Relevance: Both this compound and the target compound, 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, share the (1,3-benzodioxol-5-yl)prop-2-en-1-one structural features, highlighting their classification as chalcones. []

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (II)

  • Compound Description: This chalcone derivative crystallizes in the triclinic crystal system. Its crystal packing is stabilized by π-π stacking interactions between the aromatic rings. []
  • Relevance: Both this compound and the target compound, 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, share the (1,3-benzodioxol-5-yl)prop-2-en-1-one structural features, highlighting their classification as chalcones. []

(Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate

  • Compound Description: This compound features a cyclohexadienone ring with bromo and amino substituents. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding. []
  • Relevance: While this compound may not have direct structural similarities with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, both share the common structural feature of an aromatic ring system with an attached amino group. []

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound features a benzodioxole group linked to a benzimidazole system with pyrrolidinone and carboxylate substituents. The benzimidazole and benzodioxole ring systems are both essentially planar, a common structural motif in these types of compounds. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl structural feature with 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one. []
  • Compound Description: This non-planar compound incorporates a 1,3-benzodioxol-5-ylmethyl group and a nitrophenyl group. Its crystal structure reveals intermolecular interactions involving the oxygen atoms of the dioxolyl and nitro groups, forming chains through C–H···O hydrogen bonds. []
  • Relevance: Both this compound and the target compound, 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, share the 1,3-benzodioxol-5-yl and 4-nitrophenyl structural features. []

3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one (2)

  • Relevance: Both this compound and the target compound, 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, share the 1,3-benzodioxol-5-yl and nitrophenyl structural features, though the position of the nitro group on the phenyl ring differs. []

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2,2-dimethyl-1,3-dioxan-5-yl]methanol (Dioxadet)

  • Compound Description: Dioxadet is a promising 1,3,5-triazine derivative known for its cytostatic activity against ovarian cancer. This research focuses on developing and characterizing dioxadet-bearing nanomedicines based on block copolymers to improve its delivery and efficacy. []
  • Relevance: While Dioxadet might not have direct structural similarities to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, it holds relevance in this context as both are being investigated for their potential anticancer properties. []

1-(4-amino-2-methylpyrimidin-5-yl) methyl-3-(2chloroethyl)-3-nitrosourea hydrochloride (ACNU)

  • Compound Description: ACNU is a water-soluble nitrosourea derivative found to be highly active against leukemia L-1210. Unlike other nitrosourea compounds often limited by poor water solubility, ACNU's water solubility makes it a more viable option for therapeutic development. []
  • Relevance: While ACNU may not have direct structural similarities to 1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one, it's relevant in this context as both compounds are being investigated for their anticancer properties. []

1-(N-methacryloyl-6-aminohexanoyl- 4-aminophenyl)-3-(N’-triphenylacetyl- 4-aminophenyl)-2-propen-1-one (4)

  • Compound Description: This compound, a methacrylamide monomer, is designed to incorporate cyclodextrins and a chalcone function. It serves as a building block for creating polymers with unique properties, including photosensitivity and potential applications in drug delivery. []

Properties

Product Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-nitroanilino)prop-2-en-1-one

IUPAC Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-(2-nitroanilino)prop-2-en-1-one

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

InChI

InChI=1S/C16H12N2O5/c19-14(11-5-6-15-16(9-11)23-10-22-15)7-8-17-12-3-1-2-4-13(12)18(20)21/h1-9,17H,10H2/b8-7-

InChI Key

KOSBDVUJNFAJRT-FPLPWBNLSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC=CC=C3[N+](=O)[O-]

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=CC=CC=C3[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.